2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a chlorinated pyrimidine ring and a cyclopentyl group substituted with a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring and the cyclopentyl group.
Reaction Conditions: The chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Coupling Reaction: The hydroxymethyl group is introduced to the cyclopentyl ring through a hydroxymethylation reaction, often using formaldehyde and a base.
Analyse Chemischer Reaktionen
2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a dechlorinated derivative.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol can be compared with other similar compounds, such as:
2-Chloro-4-((1-(hydroxymethyl)cyclohexyl)amino)pyrimidin-5-ol: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical reactivity and biological activity.
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)amino)pyrimidin-5-ol: The presence of a cyclopropyl group can lead to different steric and electronic effects compared to the cyclopentyl derivative.
2-Chloro-4-((1-(hydroxymethyl)cyclobutyl)amino)pyrimidin-5-ol: The cyclobutyl group introduces additional ring strain, which can influence the compound’s stability and reactivity.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C10H14ClN3O2 |
---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
2-chloro-4-[[1-(hydroxymethyl)cyclopentyl]amino]pyrimidin-5-ol |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-12-5-7(16)8(13-9)14-10(6-15)3-1-2-4-10/h5,15-16H,1-4,6H2,(H,12,13,14) |
InChI-Schlüssel |
XBPOOJXBFPWKHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CO)NC2=NC(=NC=C2O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.